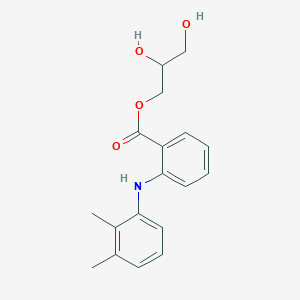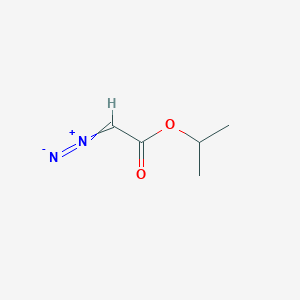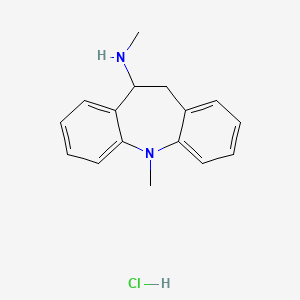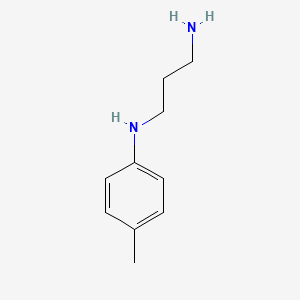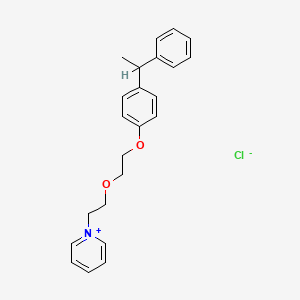
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes a pyridinium ion linked to a phenoxyethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of p-(alpha-Methylbenzyl)phenol with ethylene oxide to form the phenoxyethyl intermediate.
Alkylation Reaction: The phenoxyethyl intermediate is then reacted with 2-chloroethylpyridine under basic conditions to form the desired pyridinium salt.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the phenoxyethyl chain.
Reduction: The major products include reduced derivatives of the pyridinium ion.
Substitution: The major products include substituted pyridinium salts.
科学的研究の応用
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets leads to the activation or inhibition of specific biochemical pathways, resulting in the desired biological or chemical effects.
類似化合物との比較
- 1-(2-(2-(p-Methylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Ethylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Propylphenoxy)ethoxy)ethyl)pyridinium chloride
Uniqueness: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
22317-62-0 |
|---|---|
分子式 |
C23H26ClNO2 |
分子量 |
383.9 g/mol |
IUPAC名 |
1-[2-[2-[4-(1-phenylethyl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2.ClH/c1-20(21-8-4-2-5-9-21)22-10-12-23(13-11-22)26-19-18-25-17-16-24-14-6-3-7-15-24;/h2-15,20H,16-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
QBLNDMJMOXVIDP-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOCC[N+]3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

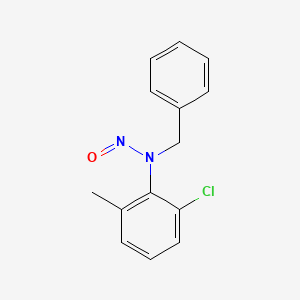

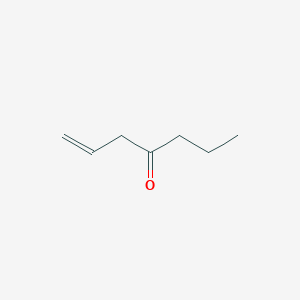

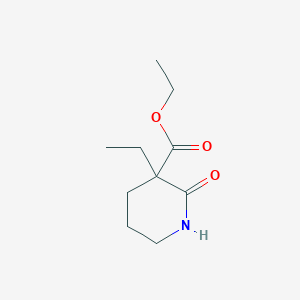
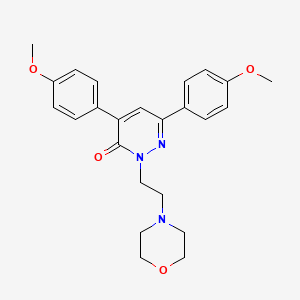

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
